An In-depth Technical Guide to 3-Methyl-1-nonyn-3-ol: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 3-Methyl-1-nonyn-3-ol: Structure, Properties, and Synthetic Applications
This guide provides a comprehensive technical overview of 3-Methyl-1-nonyn-3-ol, a tertiary acetylenic alcohol with applications in organic synthesis, particularly as an intermediate in the development of novel chemical entities. This document is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis, offering insights into its chemical characteristics, synthesis, and analytical profile.
Molecular Structure and Chemical Identity
3-Methyl-1-nonyn-3-ol is a chiral tertiary alcohol featuring a terminal alkyne functionality. The presence of a hydroxyl group and a carbon-carbon triple bond on the same stereocenter makes it a valuable building block for introducing structural complexity in organic synthesis.
The key identifiers for 3-Methyl-1-nonyn-3-ol are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 3-methylnon-1-yn-3-ol[1] |
| CAS Number | 5430-01-3[1] |
| Molecular Formula | C₁₀H₁₈O[1] |
| Molecular Weight | 154.25 g/mol [1] |
| Canonical SMILES | CCCCCCC(C)(C#C)O[1] |
| InChIKey | VQUXVWMAXIQKTQ-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Properties
3-Methyl-1-nonyn-3-ol is a colorless to pale yellow liquid at room temperature. Its physical and chemical properties are dictated by the interplay between the hydrophobic alkyl chain and the polar hydroxyl and alkyne groups.
Table of Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 87-88 °C at 15 mmHg | ChemicalBook |
| Density | 0.881 g/cm³ (predicted) | ChemicalBook |
| Refractive Index | 1.4430 | ChemicalBook |
| Solubility | Soluble in organic solvents. | N/A |
Spectroscopic Profile
The structural features of 3-Methyl-1-nonyn-3-ol give rise to a distinct spectroscopic signature.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, weak absorption around 3300 cm⁻¹ is indicative of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch appears as a weak absorption around 2100-2200 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would exhibit a characteristic singlet for the acetylenic proton (≡C-H) around δ 2.0-3.0 ppm. The methyl protons would appear as a singlet, while the methylene protons of the hexyl chain would show complex multiplets. The hydroxyl proton signal would be a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would show two distinct signals for the sp-hybridized carbons of the alkyne group in the range of δ 65-90 ppm. The quaternary carbon bearing the hydroxyl and methyl groups would appear around δ 65-75 ppm. The remaining signals would correspond to the methyl and hexyl chain carbons.
Mass Spectrometry (MS): Electron ionization mass spectrometry of 3-Methyl-1-nonyn-3-ol would likely show a weak or absent molecular ion peak (M⁺) at m/z 154, which is characteristic of tertiary alcohols.[2][3][4][5] The fragmentation pattern would be dominated by α-cleavage, leading to the loss of a hexyl radical (M-85) or a methyl radical (M-15) to give prominent fragment ions. Loss of water (M-18) is also a common fragmentation pathway for alcohols.[2][3][4][5]
Synthesis of 3-Methyl-1-nonyn-3-ol
The most direct and widely applicable method for the synthesis of tertiary alkynyl alcohols such as 3-Methyl-1-nonyn-3-ol is the nucleophilic addition of an acetylide to a ketone. This can be achieved through a Grignard reaction or by using lithium acetylide.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3-Methyl-1-nonyn-3-ol.
Detailed Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of 3-Methyl-1-nonyn-3-ol from 2-octanone and acetylene via a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl bromide
-
Acetylene gas (dried)
-
2-Octanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
In a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Add a small amount of ethyl bromide to initiate the reaction. The reaction is initiated when bubbling is observed and the solution becomes cloudy and warm.
-
Once the reaction has started, add the remaining ethyl bromide dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Formation of Ethynylmagnesium Bromide:
-
Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.
-
Bubble dry acetylene gas through the stirred solution. The reaction is exothermic and should be controlled by the rate of acetylene addition. A white precipitate of ethynylmagnesium bromide may form.
-
-
Addition of 2-Octanone:
-
Dissolve 2-octanone in anhydrous THF.
-
Add the 2-octanone solution dropwise to the stirred suspension of ethynylmagnesium bromide at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Methyl-1-nonyn-3-ol.
-
Applications in Organic Synthesis and Drug Development
The alkyne moiety is a versatile functional group in medicinal chemistry, known for its unique linear geometry, rigidity, and ability to participate in a variety of chemical transformations.[6] Tertiary propargyl alcohols like 3-Methyl-1-nonyn-3-ol serve as important intermediates in the synthesis of more complex molecules.
Potential Synthetic Transformations
Caption: Potential synthetic transformations of 3-Methyl-1-nonyn-3-ol.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 3-Methyl-1-nonyn-3-ol. It is a flammable liquid and should be kept away from sources of ignition. It may cause skin and eye irritation. Therefore, the use of personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. All manipulations should be carried out in a well-ventilated fume hood.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Methyl-1-nonyn-3-ol is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the addition of an acetylide to 2-octanone, combined with the rich chemistry of its dual functional groups, makes it an attractive intermediate for the synthesis of complex target molecules, including those with potential pharmaceutical applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.
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